

Technical Guide: Physicochemical Properties of Ethyl 4-chloro-4-oxobutanoate

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Compound of Interest

Compound Name: Ethyl 4-chloro-4-oxobutanoate

Cat. No.: B044779

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Ethyl 4-chloro-4-oxobutanoate** (CAS No. 14794-31-1). The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a key reagent and building block in organic synthesis. This document includes tabulated quantitative data, detailed experimental protocols for property determination, and a visualization of a key synthetic pathway involving this molecule.

Core Physicochemical Data

Ethyl 4-chloro-4-oxobutanoate, also known as Ethyl succinyl chloride, is a liquid organic compound with the linear formula $\text{ClCOCH}_2\text{CH}_2\text{CO}_2\text{C}_2\text{H}_5$ ^[1]. Its properties make it a versatile reagent in various chemical syntheses.

Quantitative Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of **Ethyl 4-chloro-4-oxobutanoate**.

Property	Value	Reference
Molecular Formula	C ₆ H ₉ ClO ₃	[1]
Molecular Weight	164.59 g/mol	[1]
Boiling Point	88-90 °C at 11 mmHg	[1]
Density	1.155 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.437	[1]
Flash Point	84 °C (closed cup)	[1]
Form	Liquid	[1]
Storage Temperature	2-8°C	[1]

Chemical Identifiers

Identifier	Value	Reference
CAS Number	14794-31-1	[1]
EC Number	238-855-9	[1]
MDL Number	MFCD00000751	[1]
SMILES	CCOC(=O)CCC(Cl)=O	[1]
InChI	1S/C6H9ClO3/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3	[1]
InChIKey	IXZFDJXHLQQSGQ-UHFFFAOYSA-N	[1]

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of physicochemical properties. Below are generalized protocols for measuring the boiling point, density, and refractive index of a liquid compound like **Ethyl 4-chloro-4-oxobutanoate**.

Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of liquid.

Apparatus:

- Thiele tube or oil bath
- Thermometer (calibrated)
- Capillary tube (sealed at one end)
- Small test tube
- Heating source (Bunsen burner or hot plate)
- Liquid paraffin or other suitable heating oil

Procedure:

- Place a few milliliters of **Ethyl 4-chloro-4-oxobutanoate** into the small test tube.
- Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.
- Attach the test tube to the thermometer, ensuring the bulb of the thermometer is level with the sample.
- Immerse the assembly in the Thiele tube or oil bath, making sure the heating oil level is above the sample level.
- Gently heat the side arm of the Thiele tube or the oil bath.
- Observe a steady stream of bubbles emerging from the capillary tube.
- Turn off the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube^[2].

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

- Pycnometer (specific gravity bottle) of a known volume
- Analytical balance
- Thermometer
- Water bath

Procedure:

- Clean and dry the pycnometer thoroughly.
- Weigh the empty pycnometer on the analytical balance and record the mass (m_1).
- Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).
- Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it (m_2).
- Empty and dry the pycnometer.
- Fill the pycnometer with **Ethyl 4-chloro-4-oxobutanoate** and bring it to the same temperature in the water bath.
- Dry the outside and weigh the filled pycnometer (m_3).
- The density (ρ) is calculated using the formula: $\rho = [(m_3 - m_1) / (m_2 - m_1)] * \rho_{\text{water}}$ where ρ_{water} is the known density of water at the experimental temperature[3][4].

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

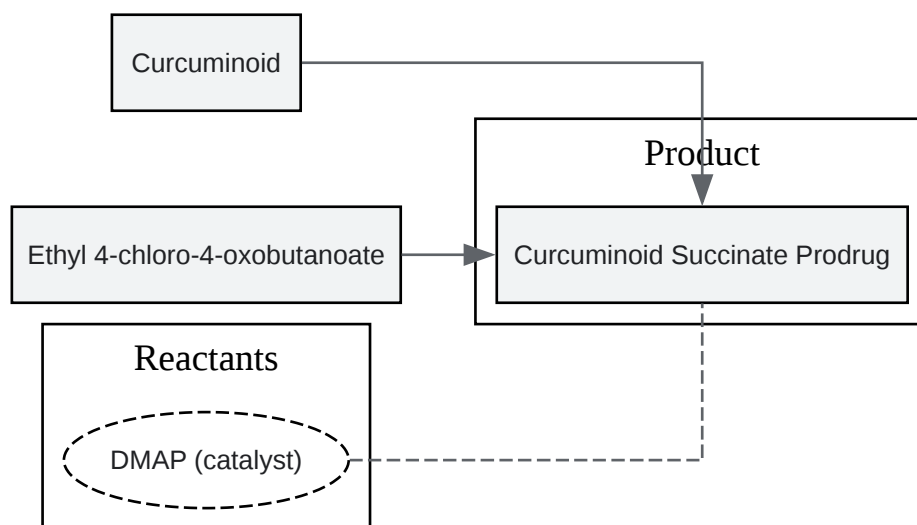
- Abbe refractometer
- Constant temperature water bath
- Dropper
- Solvent for cleaning (e.g., ethanol or acetone)
- Lens paper

Procedure:

- Turn on the Abbe refractometer and the circulating water bath set to a specific temperature (e.g., 20 °C).
- Clean the prism surfaces of the refractometer with a suitable solvent and lens paper.
- Using a clean dropper, place a few drops of **Ethyl 4-chloro-4-oxobutanoate** onto the lower prism.
- Close the prisms and allow a few minutes for the sample to reach thermal equilibrium.
- Adjust the light source and the mirror to get maximum illumination.
- Rotate the knob to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.
- If the dividing line is colored, adjust the compensator to remove the color dispersion.
- Read the refractive index value from the scale.

Synthetic Pathway Visualization

Ethyl 4-chloro-4-oxobutanoate is a key reagent in the synthesis of various compounds. One notable application is in the preparation of succinate prodrugs of curcuminoids, which are investigated for their potential in colon cancer treatment[5][6][7]. The following diagram illustrates the general reaction scheme for the synthesis of a curcuminoid diethyl disuccinate.



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Caption: Synthesis of Curcuminoid Succinate Prodrug.

Experimental Workflow for Curcuminoid Succinate Prodrug Synthesis

The synthesis involves the esterification of a curcuminoid with **Ethyl 4-chloro-4-oxobutanoate**.

Materials:

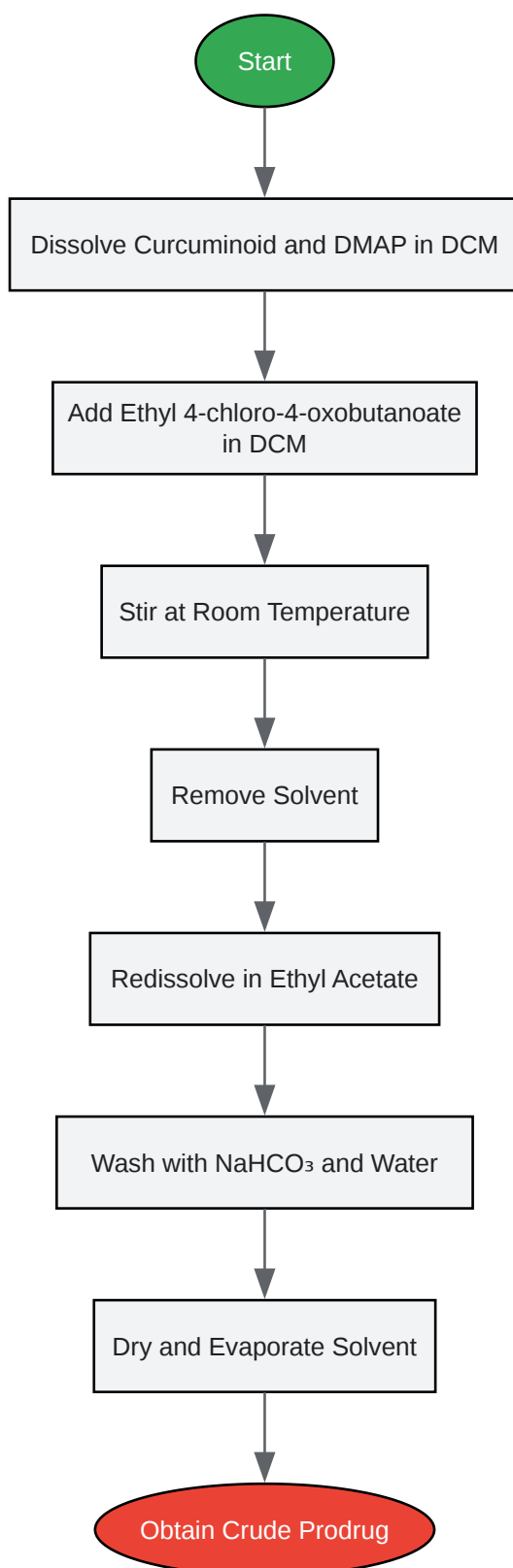
- Curcuminoid (e.g., Curcumin)
- **Ethyl 4-chloro-4-oxobutanoate**
- 4-(Dimethylamino)pyridine (DMAP)
- Dichloromethane (DCM)

- Ethyl acetate
- 1 M Sodium bicarbonate solution
- Water

Procedure:

- A solution of the curcuminoid and DMAP in dichloromethane is prepared in a round-bottomed flask.
- **Ethyl 4-chloro-4-oxobutanoate**, dissolved in dichloromethane, is added slowly to the curcuminoid solution under a nitrogen atmosphere at room temperature.
- The reaction mixture is stirred for a specified period (e.g., 2 hours).
- The solvent is then removed under reduced pressure.
- The residue is redissolved in ethyl acetate and washed sequentially with 1 M sodium bicarbonate solution and water.
- The organic layer is dried, and the solvent is evaporated to yield the crude product, which can be further purified[5][6].

The following diagram illustrates the key steps in the experimental workflow.



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Caption: Prodrug Synthesis Workflow.

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